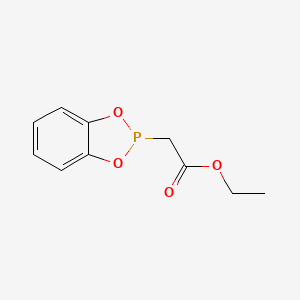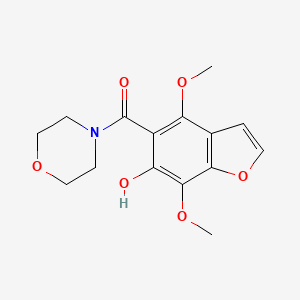
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone is a complex organic compound that features a benzofuran core with hydroxy and methoxy substituents, as well as a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid with morpholine under specific conditions to form the desired methanone derivative . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the methanone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzofuran derivatives with ketone functionalities, while reduction of the methanone group can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core and morpholine moiety can bind to active sites, modulating the activity of the target molecules. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid
- 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Uniqueness
(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)(morpholin-4-yl)methanone is unique due to the presence of both the benzofuran core and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88258-58-6 |
|---|---|
Fórmula molecular |
C15H17NO6 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17NO6/c1-19-12-9-3-6-22-13(9)14(20-2)11(17)10(12)15(18)16-4-7-21-8-5-16/h3,6,17H,4-5,7-8H2,1-2H3 |
Clave InChI |
WWCVICQXNYXFEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


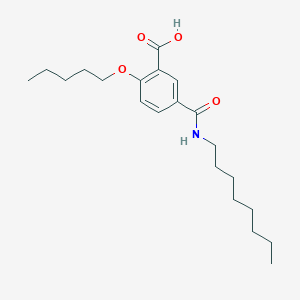
![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
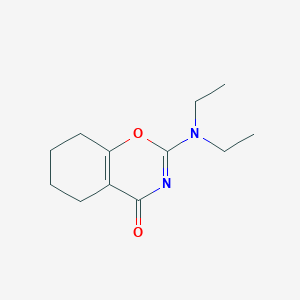
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)
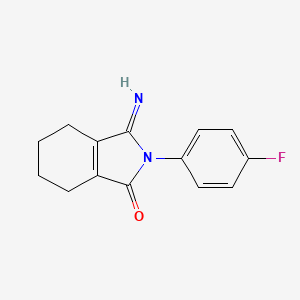

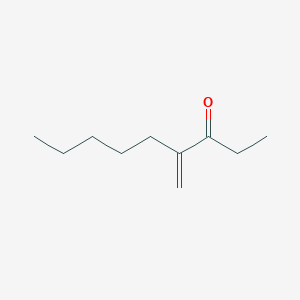
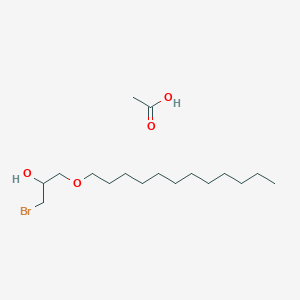

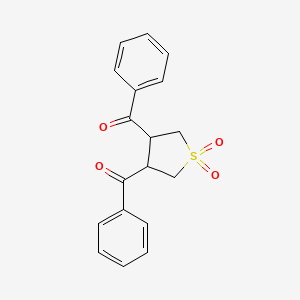
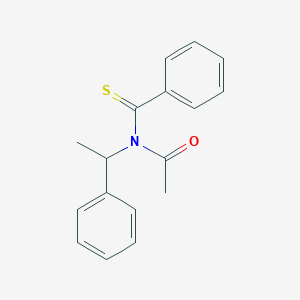
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
